5-Bromo-4-fluoro-2-iodotoluene
Overview
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds can be complex due to the reactivity of the halogen substituents. Paper describes the selective ortho-metalation of a fluoroarene, which could be a relevant method for the synthesis of 5-Bromo-4-fluoro-2-iodotoluene. The Knochel–Hauser base is used for metalation, and the resulting intermediate is then reacted with electrophiles to obtain the desired products. This method could potentially be adapted for the synthesis of 5-Bromo-4-fluoro-2-iodotoluene by choosing appropriate electrophiles and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is characterized by the presence of halogen atoms attached to the aromatic ring, which can significantly influence the electronic properties of the molecule. While the papers do not specifically discuss the structure of 5-Bromo-4-fluoro-2-iodotoluene, paper provides an example of a structurally complex halogenated compound, where the molecular structure was determined using various analytical techniques such as X-ray crystallography, IR, NMR, and GC-MS. Similar techniques could be employed to analyze the molecular structure of 5-Bromo-4-fluoro-2-iodotoluene.
Chemical Reactions Analysis
The reactivity of halogenated aromatic compounds is largely determined by the nature of the halogen substituents and their positions on the aromatic ring. Paper discusses the use of a halogen-rich pyridine derivative as an intermediate for the synthesis of pentasubstituted pyridines. The halogen dance reaction is mentioned as a method to introduce different substituents onto the aromatic ring. This suggests that 5-Bromo-4-fluoro-2-iodotoluene could also undergo similar reactions to yield a variety of substituted products.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by the halogen atoms' electronegativity and size. These properties include boiling points, melting points, solubility, and reactivity. While the papers do not provide specific data on 5-Bromo-4-fluoro-2-iodotoluene, they do offer insights into related compounds. For example, paper discusses the solid-state fluorescence and solvatochromism of V-shaped fluorophores, indicating that the presence of halogen atoms can affect the optical properties of these compounds. Similarly, the physical and chemical properties of 5-Bromo-4-fluoro-2-iodotoluene could be studied to understand its behavior in different environments.
Scientific Research Applications
5-Bromo-4-fluoro-2-iodotoluene is a halogenated hydrocarbon . It has been used in the synthesis of 2-bromo-5-(4-bromo-2-methylphenyl)-3-methylpyridine and 4-bromo-4′-(carbazol-9-yl)-2-methylbiphenyl . This suggests that it could be used in the field of organic synthesis .
The compound is light sensitive and incompatible with strong oxidizing agents . It has a boiling point of 249-250 °C (lit.), a density of 2.145 g/mL at 25 °C (lit.), and a refractive index of n20/D 1.624 (lit.) .
Safety And Hazards
5-Bromo-4-fluoro-2-iodotoluene is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
1-bromo-2-fluoro-4-iodo-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRSAHJSLCELMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479678 | |
Record name | 5-Bromo-4-fluoro-2-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-fluoro-2-iodotoluene | |
CAS RN |
861928-20-3 | |
Record name | 5-Bromo-4-fluoro-2-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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